N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine and related quinazoline derivatives often involves multi-step reactions, starting from primary and secondary amines, halogenated benzoic acids, or nitro-substituted phenyl compounds. Techniques such as solid-phase synthesis, tetrafunctional scaffolding, and reductive amination are commonly employed. For instance, solid-phase synthesis methods have been developed for creating 1,2-disubstituted-6-nitro-1,4-dihydroquinazolines, showcasing high yields and demonstrating the compound's synthetic accessibility (Wang et al., 2005).
Scientific Research Applications
Specific Scientific Field
This compound has been studied in the field of cancer research , specifically in relation to colorectal cancer .
Summary of the Application
A series of 4-anilinoquinazoline analogues, including this compound, were evaluated for their anticancer efficacy in human breast cancer and human colorectal cancer cell lines .
Methods of Application or Experimental Procedures
The compound was tested on colorectal cancer cell lines HCT116, HT29, and SW620. The methods involved incubating the cells with the compound and then measuring the IC50 values .
Results or Outcomes
The compound had the highest anticancer efficacy and selectivity in the colorectal cancer cell lines, with IC50 values of 8.50 ± 2.53 µM, 5.80 ± 0.92 µM, and 6.15 ± 0.37 µM, respectively, compared to the non-cancerous colon cell line, CRL1459, with an IC50 of 14.05 ± 0.37 µM . The compound induced apoptosis by producing cell cycle arrest at the G2 phase, activating the intrinsic apoptotic pathway, causing nuclear fragmentation, and increasing the levels of reactive oxygen species (ROS) .
Application in Neurological Research
Specific Scientific Field
This compound has also been studied in the field of neurological research .
Summary of the Application
The compound, referred to as VU0418506, is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) and has been preclinically characterized .
Methods of Application or Experimental Procedures
The discovery of VU0418506 started from a common picolinamide core scaffold and evaluation of a number of amide bioisosteres leading to the novel pyrazolo[4,3-b]pyridine head group .
Results or Outcomes
The specific results or outcomes of this research are not provided in the search results .
Future Directions
The study of quinazoline derivatives is a very active area of research, particularly in the field of medicinal chemistry. Future research could involve the synthesis of this compound and testing of its biological activity, as well as the exploration of various synthetic routes and modifications to the structure .
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF2N4O2/c15-9-3-7(1-2-10(9)16)20-14-8-4-13(21(22)23)11(17)5-12(8)18-6-19-14/h1-6H,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOJDNRJDBWZKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442902 | |
Record name | N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | |
CAS RN |
162012-67-1 | |
Record name | N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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